H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH
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Overview
Description
The compound H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH is a peptide composed of a sequence of amino acids Each amino acid in the sequence contributes to the overall structure and function of the peptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated using reagents such as or to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction. Common deprotecting agents include .
Cleavage: The completed peptide is cleaved from the resin using like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain peptides of high purity.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH are used as building blocks for the synthesis of more complex molecules. They serve as models for studying peptide bond formation and stability.
Biology
In biology, this peptide can be used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways . It can also be employed in the development of peptide-based drugs and therapeutics .
Medicine
In medicine, peptides are explored for their potential as therapeutic agents . They can be designed to target specific receptors or enzymes, offering a high degree of specificity and reduced side effects compared to traditional small-molecule drugs.
Industry
In the industrial sector, peptides are used in the development of biomaterials , cosmetics , and nutraceuticals . They can enhance the properties of products, such as stability, bioavailability, and efficacy.
Mechanism of Action
The mechanism of action of peptides like H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH involves their interaction with specific molecular targets . These targets can include receptors , enzymes , and ion channels . The peptide binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Gln: A dipeptide composed of alanine and glutamine.
H-Val-Leu: A dipeptide composed of valine and leucine.
H-Leu-Pro: A dipeptide composed of leucine and proline.
Uniqueness
The uniqueness of H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH lies in its specific sequence, which imparts distinct structural and functional properties. This sequence can confer unique binding affinities, stability, and biological activity compared to other peptides.
Properties
Molecular Formula |
C128H230N38O28 |
---|---|
Molecular Weight |
2749.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C128H230N38O28/c1-63(2)56-86(156-115(183)90(60-67(9)10)158-121(189)98(71(17)18)162-105(173)78(26)145-117(185)93-43-36-54-165(93)123(191)92(62-69(13)14)160-116(184)89(59-66(7)8)155-102(170)76(24)146-119(187)97(70(15)16)161-104(172)77(25)142-100(168)73(21)131)112(180)144-74(22)101(169)154-88(58-65(5)6)114(182)157-87(57-64(3)4)113(181)147-79(27)122(190)164-53-35-44-94(164)118(186)163-99(72(19)20)120(188)153-85(46-47-96(132)167)111(179)152-84(42-34-52-141-128(137)138)109(177)149-81(39-29-31-49-130)107(175)150-83(41-33-51-140-127(135)136)110(178)151-82(40-32-50-139-126(133)134)108(176)148-80(38-28-30-48-129)106(174)143-75(23)103(171)159-91(61-68(11)12)124(192)166-55-37-45-95(166)125(193)194/h63-95,97-99H,28-62,129-131H2,1-27H3,(H2,132,167)(H,142,168)(H,143,174)(H,144,180)(H,145,185)(H,146,187)(H,147,181)(H,148,176)(H,149,177)(H,150,175)(H,151,178)(H,152,179)(H,153,188)(H,154,169)(H,155,170)(H,156,183)(H,157,182)(H,158,189)(H,159,171)(H,160,184)(H,161,172)(H,162,173)(H,163,186)(H,193,194)(H4,133,134,139)(H4,135,136,140)(H4,137,138,141)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,97-,98-,99-/m0/s1 |
InChI Key |
KKVAZUYAQWFLEN-YHVXUEFLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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